molecular formula C16H17N3O4 B7091913 Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate

Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate

Cat. No.: B7091913
M. Wt: 315.32 g/mol
InChI Key: HFHLSVVHHPNALA-UHFFFAOYSA-N
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Description

Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine derivative, which is then coupled with a benzoate ester under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[3-[[5-(hydroxymethyl)pyrazin-2-yl]amino]-3-oxopropyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-23-16(22)13-5-3-2-4-11(13)6-7-15(21)19-14-9-17-12(10-20)8-18-14/h2-5,8-9,20H,6-7,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHLSVVHHPNALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(=O)NC2=NC=C(N=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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